2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
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Overview
Description
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide typically involves the reaction of 2-amino-6-methylbenzothiazole with 2-chloro-3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group on the benzothiazole ring can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Reduction: Formation of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-diaminobenzamide.
Oxidation: Formation of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Uniqueness
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups, which can significantly influence its chemical reactivity and biological activity. The nitro groups can participate in redox reactions and may enhance the compound’s ability to interact with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O5S/c1-7-2-3-10-12(4-7)26-15(17-10)18-14(21)9-5-8(19(22)23)6-11(13(9)16)20(24)25/h2-6H,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGNHQPDUMIJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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